2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWMDDRXCGWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
For the target compound, the reaction utilizes:
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β-keto ester : Ethyl acetoacetate (to introduce the 5-methyl group)
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Aldehyde : 6-Chloropyridine-3-carbaldehyde (to introduce the 6-chloropyridin-3-yl moiety)
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Urea : Methylurea (to install the 6-methyl group)
Typical conditions involve refluxing in ethanol with hydrochloric acid as a catalyst for 8–12 hours, yielding 60–70% of the crude product. Post-reaction purification via recrystallization from ethanol or methanol is essential to achieve >95% purity.
Catalytic Innovations
Recent advancements focus on replacing traditional Brønsted acids with heterogeneous catalysts to improve yields and sustainability:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₇[PMo₈V₄O₄₀] | AcOH/H₂O | 100 | 6 | 89 |
| Fe₃O₄ nanoparticles | Ethanol | 80 | 4 | 82 |
| Yb(PFO)₃ | Solvent-free | 120 | 3 | 91 |
The Keggin-type heteropolyacid H₇[PMo₈V₄O₄₀] demonstrates superior performance in acetic acid/water systems, enabling facile catalyst recovery and reuse for five cycles without significant activity loss.
Continuous Flow Synthesis
Microfluidic systems address scalability challenges inherent in batch processes. A representative continuous flow setup comprises two sequential reactors:
First Reactor (Thiazole Formation) :
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Reactants: Thioamide + α-Bromoketone
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Temp: 150°C
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Residence Time: 3.75 min
Second Reactor (DHPM Formation) :
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Reactants: Output from Reactor 1 + 6-Chloropyridine-3-carbaldehyde + Urea
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Temp: 200°C
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Residence Time: 10.25 min
This method reduces total synthesis time to <1 hour with an 85% isolated yield, demonstrating superior efficiency compared to traditional methods.
Crystallization and Polymorph Control
Post-synthetic crystallization critically impacts the compound’s physicochemical properties. Key parameters include:
Solvent Selection
Characterization of Crystalline Form
X-ray powder diffraction (XRPD) identifies the stable polymorph via characteristic peaks at 7.8°, 15.3°, and 25.0° 2θ. Raman spectroscopy further confirms polymorph identity through bands at 2934 cm⁻¹ (C-H stretch) and 1763 cm⁻¹ (C=O vibration).
Green Chemistry Approaches
Aqueous-Phase Synthesis
Replacing organic solvents with water significantly reduces environmental impact:
Solvent-Free Mechanochemical Synthesis
Ball milling reactants with Yb(PFO)₃ achieves 89% yield in 2 hours, eliminating solvent waste entirely.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Biginelli | 70 | 95 | Moderate | High |
| Catalytic Biginelli | 91 | 97 | High | Low |
| Continuous Flow | 85 | 98 | High | Moderate |
| Mechanochemical | 89 | 96 | Low | Very Low |
Catalytic Biginelli emerges as the optimal balance of efficiency and sustainability, while continuous flow synthesis excels in large-scale production .
Chemical Reactions Analysis
Nucleophilic Addition
The carbonyl group in dihydropyrimidinones is electrophilic, enabling reactions with nucleophiles (e.g., amines, hydride donors). For example, analogous compounds undergo:
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Hydrolysis : Under acidic/basic conditions, leading to ring-opening products .
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Grignard Additions : Potential for forming substituted derivatives, though not explicitly demonstrated in the sources.
Electrophilic Substitution
The aromatic chloropyridinyl ring may participate in electrophilic aromatic substitution or metal-catalyzed cross-couplings , depending on the directing effects of the substituents.
Redox Reactions
The dihydropyrimidinone ring can undergo oxidation to yield pyrimidinones. For example, dihydro derivatives are often oxidized via agents like KMnO₄ or using photocatalytic methods .
Analytical Characterization
Key characterization data for analogous compounds include:
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have identified 1,4-dihydropyridine derivatives, including compounds similar to 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one, as promising anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the cytotoxic potential of such derivatives has been assessed in colorectal adenocarcinoma with IC50 values ranging from 0.63 to 5.68 μM, indicating strong anticancer properties .
2. Cardiovascular Effects
Compounds in the dihydropyridine class are known for their calcium channel blocking activity, which is crucial for managing hypertension and other cardiovascular conditions. The structure of this compound suggests potential interactions with calcium channels, making it a candidate for further cardiovascular studies .
3. Antioxidant Properties
The antioxidant capabilities of similar pyrimidine derivatives have been documented, suggesting that this compound may also contribute to reducing oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
Agricultural Applications
1. Insecticidal Properties
Research indicates that certain derivatives of pyridine and pyrimidine compounds possess insecticidal properties. The structural characteristics of this compound may enhance its efficacy as an insecticide or pesticide. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical pesticide usage .
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various methods involving multi-component reactions that are environmentally friendly and efficient. For example, one-pot synthetic methodologies have been explored to produce this compound with high yields and purity .
Case Studies
Several studies have documented the effects of similar compounds on different biological systems:
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epibatidine Derivatives (e.g., RTI-36)
Structure : RTI-36 (2′-Fluorodeschloroepibatidine) replaces the chlorine atom in epibatidine with fluorine and retains the bicyclic heptane framework .
Comparison :
- Core structure : The target compound lacks the bicyclic heptane system of epibatidine analogs, reducing structural rigidity.
- Substituents : Both share a chloropyridinyl group, but RTI-36’s fluorine substitution may improve metabolic stability compared to chlorine.
- Pharmacology: Epibatidine derivatives are potent nAChR agonists, whereas the dihydropyrimidinone core in the target compound may shift activity toward enzyme inhibition (e.g., dihydroorotate dehydrogenase) .
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (Cyah)
Structure : Cyah features a 7-azabicyclo[2.2.1]heptane fused to a 6-chloropyridin-3-yl group .
Comparison :
- Rigidity: Cyah’s bicyclic system imposes conformational constraints absent in the flexible dihydropyrimidinone ring.
- Bioactivity: Bicyclic structures like Cyah are explored for pesticidal activity, whereas pyrimidinones are more common in medicinal chemistry .
6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one
Structure: This compound () shares a pyrimidinone core but includes a trifluoromethyl group and thienylcarbonyl substituent. Comparison:
- Electron-withdrawing groups : The trifluoromethyl group enhances metabolic resistance compared to the target compound’s methyl groups.
- Crystallography: Single-crystal studies (R factor = 0.036) confirm planar geometry in the pyrimidinone ring, a feature likely conserved in the target compound .
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride
Structure: This analog (CAS 1955494-60-6) replaces the chloropyridinyl group with an aminomethyl substituent . Comparison:
- Solubility: The aminomethyl group and dihydrochloride salt improve water solubility, unlike the hydrophobic chloropyridinyl group in the target compound.
- Applications: Aminomethyl derivatives are often used as intermediates in peptide mimetics or kinase inhibitors .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : Compounds with chloropyridinyl groups (e.g., nitenpyram intermediates in ) undergo enzymatic N-dealkylation, suggesting the target compound may share similar metabolic pathways .
- Agrochemical Potential: The chloropyridinyl moiety is prevalent in neonicotinoids (e.g., nitenpyram), hinting at possible insecticidal applications for the target compound .
- Drug Design: The dihydropyrimidinone scaffold is a validated pharmacophore in kinase inhibitors (e.g., dihydroorotate dehydrogenase inhibitors), warranting further exploration .
Biological Activity
The compound 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a pyrimidine ring substituted with a chloropyridine moiety and two methyl groups, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays indicated that it effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Key Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism: Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis |
| MCF-7 | 15 | Cell Cycle Arrest |
| A549 | 12 | Apoptosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study:
A study tested the compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis Methods
The synthesis of this compound typically involves a multi-step reaction process starting from readily available pyridine derivatives. The following general synthetic route is often employed:
- Formation of Dihydropyrimidinone: A condensation reaction between an aldehyde and urea or thiourea in the presence of an acid catalyst.
- Chlorination: Introduction of the chloropyridine moiety through electrophilic substitution.
- Methylation: Methyl groups are added to specific positions on the dihydropyrimidinone core.
Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications. For example, variations in substituents on the pyrimidine ring have been shown to enhance its potency against specific cancer types.
Example Modifications:
- Substitution at the 2-position with different alkyl groups increases lipophilicity and cellular uptake.
- Alteration at the 5-position affects selectivity towards certain cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine derivatives with β-diketones or urea analogs. For example, demonstrates a high-yield (96.79%) method using triethylamine in isopropanol at 50°C for pyrido[3,2-d]pyrimidin-4-amine derivatives. Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., triethylamine vs. NaOH) significantly impact yield and purity. Researchers should compare yields under varying conditions (e.g., solvent systems in ) and characterize intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure and purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as shown in for a structurally similar pyrimidinone (mean C–C bond length = 0.002 Å, R factor = 0.036). Complementary techniques include:
- NMR : For tracking substituent positions (e.g., ¹H/¹³C shifts for methyl groups at positions 5 and 6).
- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
- FT-IR : To confirm carbonyl (C=O) and NH stretches.
Researchers should cross-validate results across methods to resolve ambiguities .
Q. What preliminary bioactivity screening models are appropriate for this compound?
- Methodological Answer : Initial screens should focus on kinase inhibition or antimicrobial assays, given the bioactivity of pyrimidinone analogs in and . For example:
- Kinase Assays : Use recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive binding protocols.
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical rigor .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution, critical for understanding nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., PARP-1) can predict binding affinities. Validate predictions with experimental IC₅₀ values and correlate with substituent effects (e.g., chloro vs. methoxy groups) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biological models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies (e.g., reports cytotoxicity at µM ranges).
- Metabolic Stability Tests : Assess compound degradation in liver microsomes (S9 fractions) to rule out false negatives .
Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow the framework in ’s INCHEMBIOL project:
- Abiotic Degradation : Perform hydrolysis/photolysis studies under controlled pH and UV light.
- Biotic Degradation : Use soil or wastewater microbial consortia to track metabolite formation via LC-MS.
- Ecotoxicology : Evaluate Daphnia magna or algae growth inhibition (OECD 201/202 guidelines).
Report half-lives (t₁/₂) and partition coefficients (log Kow) to model environmental persistence .
Q. How can structural analogs (e.g., chloro vs. fluoro substitutions) improve target selectivity and reduce off-target effects?
- Methodological Answer : Synthesize analogs via halogen exchange (e.g., replacing 6-Cl with 6-F using Pd-catalyzed cross-coupling). Test selectivity panels (e.g., 50-kinase panel) and compare binding modes via crystallography (). For off-target analysis, use thermal shift assays (TSA) to identify non-specific protein interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : In vitro-in vivo discordance may stem from bioavailability differences. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
